7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one
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Overview
Description
7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one is a complex organic compound belonging to the class of naphthopyrans. Naphthopyrans are known for their unique photochromic properties, which allow them to change color upon exposure to light.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one typically involves multi-step organic reactions. One common method includes the condensation of naphthol with aldehydes in the presence of a catalyst such as BF3.OEt2 under solvent-free conditions . This method is efficient and yields high purity products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic switch in molecular devices and sensors.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of smart materials and coatings that respond to light.
Mechanism of Action
The mechanism of action of 7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one involves a reversible 6π electrocyclic ring-opening reaction upon exposure to UV light. This reaction converts the colorless naphthopyran into a colored merocyanine dye. The molecular targets and pathways involved include the interaction with light-sensitive receptors and the subsequent structural changes that lead to color formation .
Comparison with Similar Compounds
Naphthopyran: A broader class of compounds with similar photochromic properties.
Benzopyran: Another class of compounds with structural similarities but different functional groups.
Chromene: Compounds with a similar core structure but varying substituents.
Uniqueness: 7-(Chloromethyl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one stands out due to its specific chloromethyl group, which imparts unique reactivity and potential for further functionalization. Its photochromic properties are also highly tunable, making it a versatile compound for various applications .
Properties
CAS No. |
647829-71-8 |
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Molecular Formula |
C18H11ClO2 |
Molecular Weight |
294.7 g/mol |
IUPAC Name |
7-(chloromethyl)naphtho[2,1-c]chromen-6-one |
InChI |
InChI=1S/C18H11ClO2/c19-10-12-9-11-5-1-2-6-13(11)17-14-7-3-4-8-15(14)21-18(20)16(12)17/h1-9H,10H2 |
InChI Key |
CFGCLOYJJZGTFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=CC=CC=C4OC3=O)CCl |
Origin of Product |
United States |
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